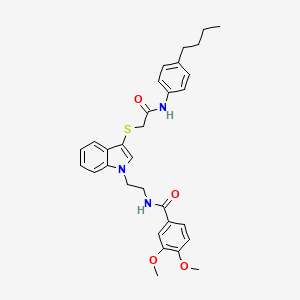

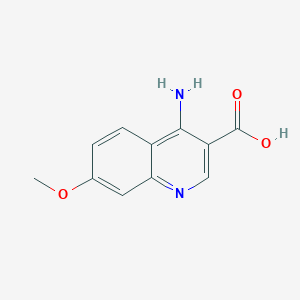

![molecular formula C25H17N3O6S B2817808 ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-76-7](/img/structure/B2817808.png)

ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions . For instance, the synthesis of functionalized chromeno[4,3-b]pyridine derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This synthesis is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Applications De Recherche Scientifique

Synthesis and Biological Evaluation of Coumarin Derivatives Containing Thiazolidin-4-one Ring

The synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives was detailed, utilizing ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate. This synthesis pathway includes the preparation of Schiff’s bases and their subsequent reaction to form compounds with potential antibacterial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Pyridazine Derivatives Synthesis and Reactions

Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and its furo[2,3-c]pyridazine analogs were synthesized from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone. The study explores the cyclization of these compounds to form pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one derivatives, indicating the versatility of pyridazine derivatives in synthesizing heterocyclic compounds (A. Deeb, B. Bayoumy, Fathy Yasine, R. Fikry, 1992).

Heterocycles from Ethyl 5-Amino-3,4-Diphenylthieno[2,3-c]pyridazine-6-carboxylate

This study focuses on the synthesis of various heterocycles from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, showcasing the chemical flexibility of thieno[2,3-c]pyridazine derivatives in generating novel heterocyclic compounds with potential application in medicinal chemistry (A. Deeb, M. El-Abbasy, 2006).

Synthesis of Pyrrolo〔1,2-c〕pyrimidone, Thiazolo〔3,4-c〕pyrimidone, and Pyrimido〔4,5-d〕pyridazine Derivatives

The study describes the use of ethyl 6-bromomethyl-2-oxo-4-phenyl-l,2,3,4-tetrahydropyrimidine-5-carboxylate as a precursor for the synthesis of novel pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives, expanding the library of available heterocyclic compounds for research and development (N. A. Kheder, Y. Mabkhot, A. Farag, 2009).

Synthesis of 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and Related Compounds

This research outlines the synthesis of 2-oxo-2H-chromene-3-carbohydrazide derivatives through the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. The subsequent treatment with substituted phenyl isothiocyanates led to the formation of compounds containing a 1,2,4-triazole ring, demonstrating the chemical versatility and potential pharmacological applications of 2H-chromen-2-one derivatives (A. Saeed, Aliya Ibrar, 2011).

Orientations Futures

Given the potential biological activities of compounds with similar structures, this compound could be a promising area for future research . Further studies could focus on elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy for potential applications in medicine or other fields.

Propriétés

IUPAC Name |

ethyl 4-oxo-5-[(2-oxochromene-3-carbonyl)amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O6S/c1-2-33-25(32)20-17-13-35-22(19(17)23(30)28(27-20)15-9-4-3-5-10-15)26-21(29)16-12-14-8-6-7-11-18(14)34-24(16)31/h3-13H,2H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVILFNUMMADCIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

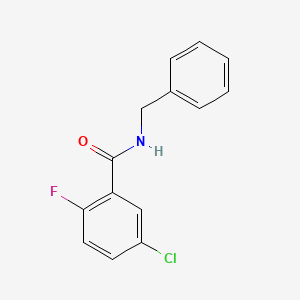

![N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2817728.png)

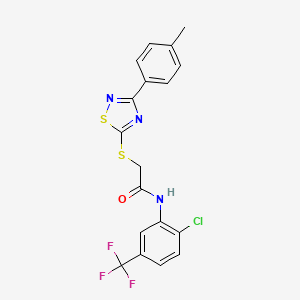

![5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2817732.png)

amine](/img/structure/B2817739.png)

![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)

![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)

![N-(3-chloro-4-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2817748.png)